O-(Cyclohexylmethyl)-L-serine
Description
The Pivotal Role of L-Serine as a Chiral Scaffold in Organic Synthesis
L-serine, a non-essential proteinogenic amino acid, is a versatile and highly valuable chiral building block in organic synthesis. nih.govchemicalbook.com Its inherent chirality, possessing the (S)-configuration at the α-carbon, makes it an attractive starting material for the stereoselective synthesis of a wide range of complex molecules. khanacademy.org The presence of three distinct functional groups—a carboxylic acid, an amine, and a primary alcohol—provides multiple points for chemical modification, allowing for the construction of diverse molecular architectures. nih.gov
The utility of L-serine as a chiral scaffold is demonstrated in its application in the synthesis of:
Non-canonical amino acids: L-serine can be readily converted into other non-proteinogenic amino acids, which are crucial for developing novel peptides and peptidomimetics with enhanced stability and biological activity. acs.org
Natural products and pharmaceuticals: The chiral backbone of L-serine is incorporated into the synthesis of various bioactive natural products and pharmaceutical agents. orgsyn.org
Chiral ligands and catalysts: The defined stereochemistry of L-serine is exploited in the design of chiral ligands for asymmetric catalysis, a field of critical importance in modern chemical manufacturing.
Rationale and Design Principles for O-Functionalization of Amino Acids
The functionalization of the side chains of amino acids is a key strategy for expanding their chemical diversity and utility. nih.gov In the case of L-serine, the hydroxyl group of its side chain is a prime target for modification through O-functionalization. This process involves the attachment of various chemical groups to the oxygen atom of the hydroxyl moiety, leading to the formation of an ether linkage.
The primary rationales for the O-functionalization of L-serine include:
Introduction of new functionalities: Attaching different chemical groups to the serine side chain can introduce new properties, such as hydrophobicity, hydrophilicity, or specific binding capabilities.
Modulation of biological activity: In the context of peptide and protein engineering, O-functionalization can alter the conformation, stability, and receptor-binding properties of the resulting molecules.
Development of molecular probes: By incorporating reporter groups, such as fluorescent tags or biotin, through O-functionalization, researchers can create molecular probes for studying biological processes.
The design principles for O-functionalization often involve considering the desired properties of the final product. For instance, the introduction of a bulky, non-polar group like the cyclohexylmethyl group in O-(Cyclohexylmethyl)-L-serine is intended to significantly increase the hydrophobicity of the amino acid.
Positioning of this compound within the Landscape of Non-Canonical Amino Acids and Peptide Mimetics Research
This compound is classified as a non-canonical amino acid (ncAA), a category of amino acids that are not among the 20 common protein-encoding amino acids. nih.gov The incorporation of ncAAs into peptides is a powerful tool in drug discovery and materials science, as it allows for the creation of molecules with novel properties. nih.gov
The key features of this compound that position it within this research landscape are:
Increased Hydrophobicity: The cyclohexylmethyl group is a large, non-polar moiety that imparts significant hydrophobic character to the amino acid. This can be advantageous in designing peptides that can cross cell membranes or interact with hydrophobic pockets in target proteins.
Conformational Constraint: The bulky nature of the cyclohexylmethyl group can restrict the conformational freedom of a peptide chain, which can lead to a more defined three-dimensional structure. This is often a desirable feature in the design of potent and selective peptide-based drugs.
Enhanced Stability: The ether linkage in this compound is generally more stable to chemical and enzymatic degradation than the ester or amide bonds found in other modified amino acids. This can lead to peptides with longer half-lives in biological systems.
The synthesis of this compound and its incorporation into peptide chains is a strategic approach to developing peptide mimetics with improved pharmacological properties. These modified peptides can serve as valuable research tools and potential therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(cyclohexylmethoxy)propanoic acid |
InChI |
InChI=1S/C10H19NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
GPAONAQVNZKTIE-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(CC1)COC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC(CC1)COCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for O Cyclohexylmethyl L Serine and Its Protected Forms
Historical Development of O-Alkylation Strategies for L-Serine Analogues
The journey to synthesize O-alkylated L-serine analogues is rooted in the broader history of amino acid chemistry. Early methods for modifying the side chains of amino acids were often harsh and lacked the specificity required for complex molecules. beilstein-journals.org A significant challenge has always been the chemoselective modification of the hydroxyl group in the presence of the amino and carboxyl functionalities. beilstein-journals.org
Historically, the O-alkylation of serine and its analogues has been a focal point for chemists. One of the earliest approaches involved the use of copper chelation to mask the amino and carboxyl groups, allowing for a more targeted reaction at the hydroxyl site. beilstein-journals.org Over time, the development of more sophisticated protecting groups and reaction conditions has allowed for greater control and higher yields in these transformations. A notable advancement came with the adaptation of phase transfer catalysis, which provided a more efficient and reproducible method for O-alkylation under milder conditions, often without the need for a solvent. researchgate.net More recently, photoinduced decarboxylative radical reactions have emerged as a mild and racemization-free method for the O-alkylation of serine derivatives. researchgate.netnih.gov
Direct Synthesis Routes via Alkylation of Serine Hydroxyl Group
The direct alkylation of the serine hydroxyl group is a primary strategy for the synthesis of O-(Cyclohexylmethyl)-L-serine. This approach typically involves the use of a suitable cyclohexylmethylating agent and carefully controlled reaction conditions to achieve the desired ether linkage.
Alkylation Reagents and Reaction Conditions (e.g., Williamson Ether Synthesis Adaptations)
A common method for the O-alkylation of alcohols is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing this compound, this would typically involve the deprotonation of the serine hydroxyl group to form an alkoxide, followed by reaction with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide or iodide). wikipedia.orgfrancis-press.comfrancis-press.commasterorganicchemistry.com
The reaction is generally carried out in the presence of a base to facilitate the formation of the alkoxide. The choice of base and reaction conditions is critical to avoid side reactions, such as elimination, especially with sterically hindered substrates. wikipedia.orgmasterorganicchemistry.com For the synthesis of complex molecules like this compound, it is often necessary to first protect the amino and carboxyl groups to prevent their interference in the alkylation reaction. rsc.orgchemicalbook.com
Table 1: Exemplary Reagents and Conditions for Williamson Ether Synthesis Adaptations
| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Benzyl (B1604629) bromide | Cesium carbonate | DMF | Room Temp | 100% | chemicalbook.com |
| Benzyl bromide | Sodium hydride | DMF | 0°C to RT | - | rsc.org |
| Methyl iodide | Potassium carbonate | DMF | 0°C to RT | 86% | orgsyn.org |
Note: This table provides examples of reagents and conditions used in similar O-alkylation reactions of protected serine derivatives. Specific conditions for this compound may vary.
Solvent Effects and Catalysis in O-Functionalization
The choice of solvent can significantly influence the outcome of the O-alkylation reaction. rsc.org Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide. francis-press.com The use of phase transfer catalysts can also enhance the reaction rate and yield by facilitating the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkylating agent is present. researchgate.net
Catalysis plays a crucial role in modern synthetic strategies. For instance, some methods may employ catalysts to activate the hydroxyl group or the alkylating agent, leading to more efficient and selective transformations under milder conditions. illinois.edu
Advanced Protecting Group Chemistry in the Preparation of this compound
The synthesis of this compound invariably requires the use of protecting groups to ensure that the alkylation occurs selectively at the hydroxyl group. libretexts.orgwikipedia.orgslideshare.net The strategic application and subsequent removal of these groups are paramount to the successful synthesis of the target compound. gcwgandhinagar.com
N-Terminal Amine Protection Strategies (e.g., Fmoc, Boc, Cbz)
The protection of the N-terminal amine group is a critical step in the synthesis of amino acid derivatives. Several protecting groups are commonly used, each with its own advantages and specific deprotection conditions. creative-peptides.combiosynth.com
Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is widely used in solid-phase peptide synthesis. nih.goviris-biotech.degoogle.comsigmaaldrich.com It is stable to acidic conditions used to cleave other protecting groups, making it an excellent choice for orthogonal protection strategies. nih.goviris-biotech.de
Boc (tert-Butoxycarbonyl): The Boc group is an acid-labile protecting group. It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and is typically removed with strong acids like trifluoroacetic acid (TFA). libretexts.orgsigmaaldrich.com
Cbz (Carboxybenzyl): Also known as the Z group, this protecting group is stable to mild acidic and basic conditions. creative-peptides.com It is typically removed by catalytic hydrogenation or with strong acids like HBr in acetic acid. creative-peptides.comresearchgate.netnih.gov
Table 2: Common N-Terminal Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Deprotection Condition |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) creative-peptides.comiris-biotech.de |
| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid) libretexts.org |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation or HBr/Acetic Acid creative-peptides.com |
Carboxyl Group Protection (e.g., Methyl, Benzyl Esters)
Methyl Esters: These are commonly prepared by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst like thionyl chloride. researchgate.netresearchgate.netchemicalbook.com Deprotection is usually achieved by saponification with a base. libretexts.org
Benzyl Esters: Benzyl esters are advantageous because they can be removed by catalytic hydrogenolysis, a mild condition that does not affect many other protecting groups. libretexts.orggcwgandhinagar.comthieme-connect.degoogle.com
Table 3: Common Carboxyl Protecting Groups and Their Deprotection Conditions
| Protecting Group | Deprotection Condition |
| Methyl Ester | Base-mediated hydrolysis (Saponification) libretexts.org |
| Benzyl Ester | Catalytic Hydrogenolysis libretexts.org |
The strategic combination of these protecting groups allows for the selective synthesis of this compound, a valuable building block in various fields of chemical research. The continued development of novel synthetic methodologies promises to further refine the preparation of this and other complex amino acid derivatives.
Orthogonal Protection Schemes for Multi-Step Synthesis
In the multi-step synthesis of complex molecules like this compound-containing peptides, orthogonal protection schemes are essential. These schemes allow for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of the target molecule. researchgate.netnih.gov The choice of protecting groups is dictated by their stability under different reaction conditions. researchgate.netnih.gov
A common strategy involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the α-amino group and a tert-butyl (tBu) group for the side-chain hydroxyl group of serine. nih.goviris-biotech.de The Fmoc group is base-labile and can be removed with a mild base like piperidine, while the tBu group is acid-labile and is typically cleaved with strong acids like trifluoroacetic acid (TFA). iris-biotech.de This orthogonality ensures that the amino group can be deprotected for peptide bond formation without affecting the hydroxyl protecting group. nih.goviris-biotech.de
Conversely, the tert-butoxycarbonyl (Boc) group can be used for Nα-protection, often in conjunction with a benzyl (Bzl) group for the side chain. nih.gov However, this combination is not strictly orthogonal as both groups are removed by acidic conditions, albeit with different acid strengths. nih.goviris-biotech.de
For more complex syntheses requiring multiple levels of selective deprotection, a three-dimensional orthogonal protection scheme can be employed. This might involve an acid-labile group, a base-labile group, and a third group that is cleaved under different conditions, such as photolysis or reduction. umn.edu For instance, a dithiasuccinoyl (Dts) group can be used for Nα-protection, which is removed by thiolysis, in combination with a t-Bu ether for the side chain and an o-nitrobenzyl (ONb) ester for the C-terminus, which is photolytically cleaved. umn.edu
The selection of an appropriate orthogonal protection strategy is crucial for the successful synthesis of this compound and its derivatives, minimizing side reactions and maximizing yield.
Table 1: Common Orthogonal Protecting Groups in Peptide Synthesis iris-biotech.desigmaaldrich.com
| Protecting Group | Abbreviation | Typically Protects | Cleavage Condition |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Base (e.g., piperidine) |
| tert-Butoxycarbonyl | Boc | α-Amino group | Strong Acid (e.g., TFA) |
| tert-Butyl | tBu | Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) |
| Benzyl | Bzl | Hydroxyl, Carboxyl | Strong Acid (e.g., HF) or Hydrogenolysis |
| Trityl | Trt | Hydroxyl, Amide | Mild Acid |
| Allyl/Alloc | All/Alloc | Carboxyl, Hydroxyl | Pd(0) catalysis |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Amino group | Hydrazine |
Stereochemical Control and Diastereoselectivity in Synthesis
Maintaining the stereochemical integrity of the L-serine backbone is paramount during the synthesis of this compound. The chiral center at the α-carbon must remain in the L-configuration throughout the synthetic sequence to ensure the biological activity and correct three-dimensional structure of the final product.
The key step where stereochemistry can be compromised is during the activation of the carboxyl group for peptide coupling or during certain deprotection steps. The use of appropriate coupling reagents and non-racemizing conditions is crucial.
Furthermore, when introducing the cyclohexylmethyl group, the potential for creating a new stereocenter does not exist as cyclohexylmethanol is achiral. However, in the synthesis of more complex analogs where the side chain itself might be chiral, diastereoselectivity becomes a significant consideration. In such cases, the synthetic route must be designed to control the formation of the desired diastereomer. This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysts, or by employing starting materials with the desired stereochemistry already established.
While specific studies on the diastereoselectivity in the synthesis of this compound are not extensively documented in the provided results, general principles of stereochemical control in organic synthesis are applicable. scilit.com The choice of reaction conditions, solvents, and temperature can all influence the stereochemical outcome of a reaction.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of this compound and its protected intermediates is essential to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic and other separation techniques is typically employed.
Chromatography:
Flash Column Chromatography: This is a widely used technique for the purification of organic compounds. Intermediates with different polarities can be effectively separated on a silica (B1680970) gel column using a suitable solvent system (eluent). For instance, after the etherification step, flash chromatography can be used to separate the desired O-alkylated product from unreacted N-protected serine and the cyclohexylmethylating agent.
Ion-Exchange Chromatography: This technique is particularly useful for purifying the final deprotected amino acid. researchgate.net Since amino acids are zwitterionic, they can bind to both cation and anion exchange resins. By carefully controlling the pH of the eluent, it is possible to selectively elute the target compound. researchgate.netnih.gov For example, a cation exchange resin can be used to capture the amino acid, which can then be eluted with a basic solution.
High-Performance Liquid Chromatography (HPLC): HPLC, especially reversed-phase HPLC, is a powerful tool for the final purification and analysis of the product's purity. It offers high resolution and can separate the target compound from very similar impurities.
Other Techniques:
Crystallization: If the final product or an intermediate is a crystalline solid, crystallization can be a highly effective purification method. This technique relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture.
Extraction: Liquid-liquid extraction is commonly used throughout the work-up procedure to separate the product from water-soluble or acid/base-soluble impurities. For instance, after a reaction, the product can be extracted into an organic solvent, leaving inorganic salts and other polar impurities in the aqueous phase.
Membrane Filtration: Techniques like ultrafiltration and nanofiltration can be employed to remove larger molecules like proteins or enzymes used in enzymatic synthesis steps, or to concentrate the product solution. researchgate.net
The choice of purification method depends on the physical and chemical properties of the compound being purified, the nature of the impurities, and the required level of purity. A multi-step purification strategy is often necessary to obtain highly pure this compound.
Scalability Considerations for Research and Pre-Industrial Applications
Scaling up the synthesis of this compound from laboratory research quantities to pre-industrial or industrial production presents several challenges that need to be addressed.
Key Considerations for Scalability:
Reagent Cost and Availability: The cost and availability of starting materials, reagents, and solvents become critical factors at a larger scale. Economical and readily available starting materials are preferred.
Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly dilute conditions may be difficult and expensive to scale up. The ideal process would operate at or near ambient temperature and pressure.
Safety: The safety of the chemical process is of utmost importance. Hazards associated with flammable solvents, toxic reagents, and exothermic reactions must be carefully managed. Process safety assessments are crucial before scaling up.
Work-up and Purification: Laboratory-scale purification methods like flash chromatography may not be practical for large-scale production. Alternative methods such as crystallization, distillation, and industrial-scale chromatography need to be developed and optimized. The generation of large volumes of waste from purification processes is also a significant environmental and cost consideration.
Process Control and Automation: To ensure consistent product quality and yield, robust process control and automation are necessary. This includes monitoring and controlling parameters such as temperature, pH, and reaction time.
Equipment: The availability of suitable reactors, purification equipment, and drying facilities is essential for a successful scale-up. The materials of construction of the equipment must be compatible with the reaction conditions.
Regulatory Compliance: For applications in pharmaceuticals or other regulated industries, the manufacturing process must comply with Good Manufacturing Practices (GMP) to ensure product quality and safety.
Developing a scalable and robust synthetic route for this compound requires careful consideration of these factors from the early stages of process development. Optimization of reaction conditions, development of efficient purification strategies, and a thorough understanding of the process safety are key to a successful transition from the laboratory to larger-scale production.
Advanced Structural Elucidation and Conformational Analysis of O Cyclohexylmethyl L Serine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of O-(Cyclohexylmethyl)-L-serine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N)
One-dimensional NMR spectra provide foundational information about the chemical environment of each unique nucleus within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the serine backbone, the cyclohexyl ring, and the methylene (B1212753) bridge. The chemical shifts of the α-proton, β-protons, and the protons of the cyclohexylmethyl group are key indicators of the electronic environment and are influenced by the presence of the electron-withdrawing amino and carboxyl groups, as well as the ether linkage.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts of the carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the cyclohexyl ring and methylene bridge confirm the carbon framework of the molecule. For instance, the carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the amino group.
Expected ¹H and ¹³C NMR Data for L-Serine Derivatives:
| Nucleus | Expected Chemical Shift (ppm) - Inferred from related compounds |
| ¹H (α-CH) | 3.5 - 4.0 |
| ¹H (β-CH₂) | 3.8 - 4.2 |
| ¹H (Cyclohexyl CH₂) | 3.2 - 3.6 |
| ¹H (Cyclohexyl CH) | 0.8 - 1.8 |
| ¹³C (C=O) | 170 - 175 |
| ¹³C (α-C) | 55 - 60 |
| ¹³C (β-C) | 68 - 72 |
| ¹³C (Cyclohexyl CH₂) | 70 - 75 |
| ¹³C (Cyclohexyl C) | 25 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and for probing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the α-proton and the β-protons, as well as within the cyclohexyl ring proton system. uni-bayreuth.de
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. This is instrumental in assigning the carbon and nitrogen signals based on their attached protons. hmdb.cayoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. For example, it would show correlations from the β-protons to the α-carbon and the methylene carbon of the cyclohexylmethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the three-dimensional conformation and stereochemistry of the molecule in solution.
Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid.
N-H stretch: Bands in the region of 3000-3300 cm⁻¹ corresponding to the amino group.
C-H stretches: Sharp bands around 2850-2950 cm⁻¹ from the cyclohexyl and methylene groups.
C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ from the carboxylic acid.
C-O stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the ether linkage and the carboxylic acid C-O bond.
Studies on L-serine have shown that FTIR can be a powerful tool for identifying its characteristic functional groups and even for distinguishing between its different isomers. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C-C bond vibrations within the cyclohexyl ring and the C-S stretch (if applicable in derivatives) would be more prominent in the Raman spectrum.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies
Chiroptical techniques are essential for confirming the enantiomeric purity and studying the solution-state conformation of chiral molecules like this compound.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry and the secondary structure of the molecule in solution. For this compound, the CD spectrum would be expected to show a characteristic pattern of positive and negative Cotton effects, which would be a mirror image of that for its D-enantiomer. This provides a definitive confirmation of the L-configuration and can be used to determine enantiomeric excess. The conformation of the molecule, particularly the orientation of the chromophoric carboxyl group relative to the chiral center, will significantly influence the CD spectrum.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic-level precision.
By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the precise coordinates of each atom can be determined. This analysis provides unequivocal proof of the molecule's connectivity, bond lengths, bond angles, and, most importantly, its absolute stereochemistry (L-configuration). Furthermore, it reveals the preferred conformation of the molecule in the crystalline state and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, studies on L-serine have revealed its orthorhombic crystal system and detailed hydrogen-bonding networks. ijtrd.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of a molecule's elemental composition and for the identification and quantification of impurities.
By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), the exact molecular formula of this compound (C₁₀H₁₉NO₃) can be confirmed. This is achieved by comparing the experimentally measured mass to the calculated theoretical mass. Any deviation would indicate an incorrect formula or the presence of isotopes. HRMS is also highly sensitive for detecting and identifying any potential impurities, such as starting materials, byproducts, or degradation products, even at very low concentrations. This is crucial for ensuring the purity of the compound.
Computational and Theoretical Studies on O Cyclohexylmethyl L Serine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For O-(Cyclohexylmethyl)-L-serine, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This would provide precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further DFT calculations could predict various spectroscopic properties. For instance, vibrational frequency analysis could generate a theoretical infrared (IR) spectrum, which could be compared with experimental data to confirm the structure. Similarly, predictions of NMR chemical shifts would aid in the interpretation of experimental NMR spectra. However, without specific studies on this compound, no such data can be presented.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods, while more computationally intensive than DFT, can provide highly accurate single-point energy calculations for the optimized geometry. These methods are based on first principles without the use of empirical parameters, leading to a more rigorous theoretical treatment. For this compound, these calculations would offer a very precise value for its electronic energy, which is a key parameter in determining its thermodynamic stability.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The flexibility of the cyclohexylmethyl group and the rotatable bonds in the serine backbone mean that this compound can adopt numerous conformations.
Potential Energy Surface Mapping
A thorough conformational analysis would involve mapping the potential energy surface (PES) of the molecule. This is achieved by systematically rotating key dihedral angles and calculating the energy at each point, often using less computationally demanding molecular mechanics methods. The resulting map would reveal the landscape of low-energy conformations and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different conformers.
Prediction of Reactivity and Selectivity via Computational Mechanistic Studies
Computational methods can also be used to predict how this compound might behave in chemical reactions. By modeling reaction pathways, it is possible to calculate activation energies and determine the most likely products. For example, the reactivity of the amino and carboxylic acid groups could be explored, as well as any potential reactions involving the ether linkage in the side chain. These studies would provide valuable information on the chemical stability and potential transformations of the molecule.
In Silico Modeling of Intermolecular Interactions (e.g., with synthetic reagents, catalysts)
While specific in silico studies on the intermolecular interactions of this compound with synthetic reagents and catalysts are not extensively documented in publicly available literature, the potential for such investigations is significant. Computational chemistry offers powerful tools to elucidate reaction mechanisms and predict the behavior of molecules in a synthetic environment. These methods are crucial for optimizing reaction conditions, designing more efficient catalysts, and understanding the subtle forces that govern chemical transformations.
A relevant synthetic pathway for O-alkylated serine derivatives involves a photoinduced decarboxylative radical reaction. nih.gov In a study by Yamamoto et al. (2018), O-alkylation of serine derivatives was achieved using an organic photocatalyst under mild conditions. nih.gov This type of reaction provides a fertile ground for in silico modeling to explore the intricate dance of molecules.
Hypothetical In Silico Analysis of a Photocatalytic O-Alkylation Reaction
To illustrate the potential of computational modeling, we can consider a hypothetical study on the interaction of an N-protected this compound precursor with a photocatalyst and a radical precursor. Molecular docking and Density Functional Theory (DFT) calculations could be employed to model the key intermolecular interactions that facilitate the reaction.
Molecular docking simulations would be the first step to predict the most stable binding poses of the reactants with the photocatalyst. These simulations calculate the binding affinity and visualize the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, which are critical for the initial complex formation.
Following docking, DFT calculations could be used to investigate the electronic structure of the transition states and intermediates. This would provide quantitative data on activation energies and reaction thermodynamics, offering a deeper understanding of the reaction mechanism at a quantum level. The interaction energies between the key species can be decomposed to identify the specific contributions of electrostatic, dispersion, and exchange-repulsion forces.
Illustrative Data from a Hypothetical Docking Study
The following interactive table represents the kind of detailed findings that could be generated from a molecular docking simulation of an N-acetyl-O-(cyclohexylmethyl)-L-serine substrate with a hypothetical photocatalyst. The data illustrates the primary types of intermolecular interactions, the interacting residues or moieties, and the calculated distances and binding energies.
| Interacting Moiety on Substrate | Interacting Moiety on Catalyst | Interaction Type | Distance (Å) | Calculated Binding Energy Contribution (kcal/mol) |
| Carbonyl oxygen (acetyl group) | Aromatic proton | Hydrogen Bond | 2.1 | -3.5 |
| Amide proton (acetyl group) | Nitrogen atom in heterocycle | Hydrogen Bond | 2.3 | -2.8 |
| Cyclohexyl group | Aromatic ring | van der Waals / Hydrophobic | 3.5 | -1.5 |
| Ether oxygen | Metal center (if applicable) | Coordination | 2.5 | -5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that can be obtained from in silico modeling.
Such computational studies would be invaluable for several reasons. They can help in the rational design of more effective catalysts by identifying key structural features that enhance binding and catalytic activity. Furthermore, by understanding the transition state geometries and energies, reaction conditions can be fine-tuned to improve yields and selectivity, minimizing the formation of unwanted byproducts. While experimental validation remains essential, in silico modeling provides a powerful predictive tool to guide and accelerate the research and development process for the synthesis of complex molecules like this compound.
Applications of O Cyclohexylmethyl L Serine As a Building Block in Complex Molecule Synthesis
Integration into Peptide and Peptidomimetic Scaffoldsnih.gov
The incorporation of non-natural amino acids like O-(Cyclohexylmethyl)-L-serine into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. The cyclohexylmethyl group can enhance metabolic stability by sterically shielding adjacent peptide bonds from enzymatic degradation and can also influence the conformational preferences of the peptide backbone, potentially leading to improved receptor binding affinity and selectivity.
Solid-Phase Peptide Synthesis (SPPS) Incorporationsnih.gov
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. nih.gov The N-α-Fmoc protected version of this compound, Fmoc-Ser(ChxMe)-OH, is a key reagent for its incorporation into peptides via SPPS. The synthesis follows the standard Fmoc-SPPS protocol, which involves the iterative deprotection of the N-terminal Fmoc group with a base, typically piperidine, followed by coupling of the next Fmoc-protected amino acid using a suitable activating agent. nih.govspringernature.com
The bulky cyclohexylmethyl group on the serine side chain generally does not interfere with standard coupling conditions. However, optimization of coupling reagents and reaction times may be necessary to ensure high coupling efficiency, especially when coupling to or from this sterically hindered residue. High-efficiency coupling reagents are often employed to overcome potential steric hindrance. nih.gov
Table 1: Representative Coupling Reagents for SPPS
| Coupling Reagent | Description |
|---|---|
| HBTU/HOBt | A common and efficient uronium/benzotriazole-based coupling cocktail. |
| HATU | A highly reactive aminium-based reagent, often used for difficult couplings. |
Solution-Phase Coupling Strategies for Modified Peptides
While SPPS is dominant for the synthesis of standard peptides, solution-phase synthesis remains a valuable technique, particularly for the synthesis of complex, modified peptides or for large-scale production. nih.govekb.eg In solution-phase synthesis, peptide fragments are coupled in solution, purified, and then combined to form the final peptide. This approach allows for the purification of intermediates, which can be crucial when dealing with challenging sequences or modifications. ekb.eg
The coupling of this compound in solution follows the general principles of peptide bond formation, utilizing a variety of coupling reagents to activate the carboxylic acid of one amino acid for reaction with the amine of another. ekb.eg The choice of protecting groups for the N-terminus (e.g., Boc or Fmoc) and the C-terminus (e.g., methyl or benzyl (B1604629) esters) is critical to prevent side reactions and to allow for selective deprotection during the synthesis.
Role in the Construction of Macrocyclic and Heterocyclic Frameworks
The unique structural features of this compound make it a valuable component in the synthesis of macrocyclic and heterocyclic compounds, which are prevalent in many biologically active natural products and pharmaceuticals.
The side chain of this compound can participate in macrocyclization reactions. For instance, if the cyclohexyl ring were functionalized with a reactive group, it could undergo an intramolecular reaction with another part of the molecule to form a macrocycle. More commonly, the amino acid itself is incorporated into a linear precursor that is then cyclized. The bulky side chain can act as a conformational constraint, pre-organizing the linear precursor into a conformation that favors cyclization. nih.gov Ring-closing metathesis (RCM) is a powerful tool for forming macrocycles, and a linear peptide containing this compound and another amino acid with an olefinic side chain could be cyclized using a ruthenium-based catalyst. drughunter.comnih.gov
Furthermore, the chiral backbone of this compound can be used as a scaffold for the synthesis of various heterocyclic systems. For example, the amino and carboxyl groups can be incorporated into heterocyclic rings such as piperazinones, morpholinones, or benzodiazepines, with the cyclohexylmethyl side chain providing a lipophilic substituent to modulate the properties of the final molecule.
Synthesis of Non-Peptidic Organic Compounds Utilizing the Chiral Centernih.gov
The well-defined stereochemistry of this compound makes it an excellent starting material in the "chiral pool," a collection of readily available, enantiomerically pure compounds used in asymmetric synthesis. nih.govstudysmarter.co.uk The chiral center of this compound can be used to induce stereoselectivity in the formation of new stereocenters in a target molecule.
One common strategy is to use the amino acid as a chiral auxiliary. nih.gov In this approach, the amino acid is temporarily attached to an achiral substrate, and its stereocenter directs the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the chiral auxiliary is cleaved off, yielding an enantiomerically enriched product.
Alternatively, the chiral backbone of this compound can be incorporated into the final target molecule. For example, the amine and carboxyl groups can be chemically modified to create a variety of functional groups, while the stereocenter remains intact, providing a key stereochemical element in the final product.
Design and Synthesis of Chemical Probes for Mechanistic Enzymology
Chemical probes are essential tools for studying the mechanisms of enzymes. This compound can be incorporated into the design of such probes, particularly for enzymes that recognize serine or related amino acids as substrates.
Development of Enzyme Substrate Analogues for In Vitro Mechanistic Investigationsnih.govnih.gov
Substrate analogues are molecules that mimic the natural substrate of an enzyme but are modified in a way that allows for the study of the enzyme's mechanism. This compound can be used to create substrate analogues for a variety of enzymes, including serine proteases and amino acid metabolizing enzymes. nih.govmdpi.commedchemexpress.com
For example, a peptide containing this compound could be synthesized as a potential inhibitor of a serine protease. The bulky cyclohexylmethyl group could occupy a hydrophobic binding pocket in the enzyme's active site, leading to tight binding and inhibition. By systematically varying the structure of the inhibitor, researchers can probe the steric and electronic requirements of the enzyme's active site. uq.edu.au
Furthermore, the ether linkage in the side chain of this compound is more stable to chemical and enzymatic degradation than the ester or phosphate (B84403) groups found in some natural enzyme substrates. This stability makes it a useful feature in the design of inhibitors or mechanistic probes that are intended to have a longer lifetime in a biological system.
Table 2: Investigated Properties of Enzyme Substrate Analogues
| Property | Description |
|---|---|
| Binding Affinity (Ki or IC50) | Measures the strength of the interaction between the inhibitor and the enzyme. |
| Mechanism of Inhibition | Determines whether the inhibition is competitive, non-competitive, or uncompetitive. |
| Enzyme Kinetics | Studies the effect of the inhibitor on the rate of the enzymatic reaction. |
| Structural Biology | Uses techniques like X-ray crystallography to determine the three-dimensional structure of the enzyme-inhibitor complex. |
Applications in Bioconjugation Chemistry for Functional Labeling
The functional labeling of biomolecules is a cornerstone of chemical biology, enabling the study of biological processes with high precision. While this compound is primarily recognized for its role as a protected amino acid in peptide synthesis, its unique structural features present potential for applications in bioconjugation chemistry. The core principle of its utility lies in the strategic introduction of a chemically distinct handle—the cyclohexylmethyl group—onto a peptide backbone.
The process of bioconjugation with serine residues itself can be challenging due to the relatively low nucleophilicity of the hydroxyl group compared to other side chains like lysine (B10760008) or cysteine. However, methods are being developed to achieve chemoselective functionalization of serine. nih.gov One general approach involves the use of phosphorus(V)-based reagents that show a striking selectivity for serine residues, allowing for the attachment of various cargo molecules through a stable phosphorothioate (B77711) linkage. nih.gov This type of methodology could be adapted to incorporate serine derivatives like this compound, or more likely, to functionalize a peptide after its synthesis using this building block.
For functional labeling, the cyclohexyl group would typically require pre-functionalization before its incorporation into the serine side chain. For instance, a derivative of cyclohexanemethanol (B47985) bearing a reactive group (e.g., an azide, alkyne, or a protected amine) could be used to synthesize a modified O-(Alkyl)-L-serine building block. This pre-functionalized amino acid could then be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). Following synthesis and purification, the unique chemical handle on the serine side chain could be selectively addressed for bioconjugation.
Table 1: Potential Functional Groups for Pre-functionalized this compound Derivatives in Bioconjugation
| Functional Group | Potential Conjugation Chemistry | Application |
| Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Attachment of fluorescent dyes, biotin, or other reporter molecules. |
| Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Orthogonal labeling in complex biological systems. |
| Protected Amine | Amide bond formation, reductive amination | Introduction of charged moieties or attachment of specific ligands. |
| Ketone/Aldehyde | Oxime or hydrazone ligation | Formation of stable conjugates under mild conditions. |
The stability of the cyclohexyl ether linkage under a range of chemical conditions used in peptide synthesis is a significant advantage. rsc.org This ensures that the functional handle remains intact throughout the synthetic process, ready for the final bioconjugation step.
Contributions to Combinatorial Library Synthesis for Chemical Space Exploration
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse, yet structurally related, molecules. nih.govnih.gov These chemical libraries are invaluable tools for drug discovery and the exploration of chemical space to identify molecules with desired biological activities. This compound, with its unique side chain, serves as an attractive building block for the generation of peptide and peptidomimetic libraries with enhanced structural and functional diversity.
The incorporation of non-canonical amino acids like this compound into combinatorial libraries offers several advantages:
Increased Structural Diversity: The bulky and lipophilic cyclohexylmethyl group introduces a distinct three-dimensional scaffold compared to the 20 proteinogenic amino acids. This expands the conformational landscape of the library members, potentially leading to novel binding modes with biological targets.
Enhanced Proteolytic Stability: The non-natural side chain can confer resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.
Modulation of Physicochemical Properties: The cyclohexyl moiety significantly increases the lipophilicity of the peptide, which can influence its solubility, membrane permeability, and pharmacokinetic properties.
The synthesis of combinatorial libraries incorporating this compound can be readily achieved using automated solid-phase peptide synthesis (SPPS). The protected form of the amino acid, typically Fmoc-Ser(Chx)-OH or Boc-Ser(Chx)-OH, is compatible with standard SPPS protocols. rsc.org In a combinatorial synthesis, this compound can be introduced at specific positions in the peptide sequence, while other positions are systematically varied with different amino acids.
Table 2: Example of a Combinatorial Library Design Incorporating this compound
| Position 1 | Position 2 | Position 3 | Position 4 | Position 5 |
| Ala | Gly | This compound | Leu | Arg |
| Val | Pro | This compound | Ile | Lys |
| Leu | Ser | This compound | Met | His |
| ... (various amino acids) | ... (various amino acids) | This compound | ... (various amino acids) | ... (various amino acids) |
By systematically varying the amino acids at other positions, a vast library of peptides can be generated, all featuring the unique structural contribution of the O-cyclohexylmethyl group at a defined position. This focused library can then be screened for a specific biological activity, and the "hits" can be further optimized.
The exploration of chemical space using such libraries can uncover novel peptide-based ligands, enzyme inhibitors, or modulators of protein-protein interactions. The data obtained from screening these libraries provides valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective lead compounds. The robustness of the cyclohexyl ether protecting group ensures that the desired diversity is efficiently generated without unwanted side reactions during the synthesis. rsc.org
Future Research Directions and Methodological Advancements
Development of Green Chemistry Approaches for Synthesis
The synthesis of O-(Cyclohexylmethyl)-L-serine and its derivatives is increasingly benefiting from the principles of green chemistry, which are aimed at creating more environmentally friendly and sustainable chemical processes. preprints.orgmdpi.comresearchgate.net A significant focus is on the use of greener solvents to replace traditional, more hazardous ones. nih.gov Research is exploring the use of water, ionic liquids, and deep eutectic solvents as reaction media. nih.gov For instance, the use of water as a solvent in peptide synthesis is a key area of development, offering a non-toxic and readily available alternative. nih.gov
Another green approach involves the use of chemoenzymatic methods. frontiersin.org These methods combine the selectivity of enzymatic reactions with the efficiency of chemical transformations to produce non-canonical amino acids like this compound. researchgate.net For example, a one-pot chemoenzymatic strategy can be employed for the asymmetric amination of secondary alcohols, which could be adapted for the synthesis of serine derivatives. frontiersin.org Furthermore, the development of catalytic acceptorless dehydrogenation driven by photochemical irradiation presents a novel method to create terminal alkene intermediates from aliphatic amino acids, which can then be further functionalized. nih.gov
The following table summarizes some green solvents and their potential applications in the synthesis of this compound:
| Green Solvent | Potential Application in Synthesis | Key Advantages |
| Water | As a primary solvent for coupling and purification steps. | Non-toxic, non-flammable, readily available. nih.gov |
| Ionic Liquids | As a reaction medium for various synthetic transformations. | Can enhance reaction rates and selectivity. nih.gov |
| Deep Eutectic Solvents | As a recyclable reaction medium for radical-mediated hydrothiolation. | Biodegradable and can be recycled. acs.org |
| Ethylene Glycol | As a solvent for visible light-promoted cascade reactions. | Green and can promote catalyst-free reactions. nih.gov |
Advanced Automation in Synthesis and Characterization
Automation is set to revolutionize the synthesis and characterization of this compound and its derivatives. Automated solid-phase peptide synthesis (SPPS) is a well-established technique that allows for the efficient and simultaneous production of multiple peptide sequences. nih.govresearchgate.net This technology can be readily applied to incorporate this compound into peptide chains, significantly accelerating the discovery of new bioactive molecules. nih.gov
High-throughput screening (HTS) methods, often coupled with automated synthesis, enable the rapid evaluation of large libraries of compounds. nih.govyoutube.com This is particularly valuable for identifying derivatives of this compound with desired biological activities. nih.gov The combination of automated synthesis and HTS facilitates a more efficient drug discovery process. youtube.com Furthermore, capsule-based automated synthesis is an emerging technology that simplifies the preparation of complex molecules by pre-packaging reagents, which could be adapted for the synthesis of this compound derivatives. researchgate.net
The table below highlights key automated techniques and their impact on the research of this compound:
| Automated Technique | Impact on Research |
| Automated Solid-Phase Peptide Synthesis (SPPS) | Enables rapid and parallel synthesis of peptides containing the compound. nih.govresearchgate.net |
| High-Throughput Screening (HTS) | Facilitates the rapid screening of large libraries of derivatives for biological activity. nih.govyoutube.com |
| Capsule-Based Automated Synthesis | Simplifies and accelerates the synthesis of complex derivatives. researchgate.net |
| Automated Flow Chemistry | Allows for precise control over reaction conditions and can be integrated with HTS. acs.org |
Expansion of Computational Predictive Models for Derivative Design
Computational modeling and machine learning are becoming indispensable tools for designing novel derivatives of this compound. These methods can predict the properties and activities of virtual compounds before they are synthesized, saving time and resources. frontiersin.orgnih.govnih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of derivatives with their biological activity. frontiersin.org
Machine learning algorithms, particularly deep neural networks, can be trained on existing data to predict the bioactivity of new peptide sequences containing this compound. nih.govu-tokyo.ac.jp These models can learn complex relationships between the amino acid sequence and function, guiding the design of peptides with enhanced therapeutic properties. frontiersin.orgnih.gov The use of computational methods also extends to the design of enzymes, where serine hydrolases can be computationally designed to have specific catalytic activities, a principle that could be applied to enzymes that interact with this compound.
The following table outlines various computational approaches and their applications in designing derivatives:
| Computational Approach | Application in Derivative Design |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of derivatives based on their chemical structure. frontiersin.org |
| Machine Learning (e.g., Neural Networks) | Designs novel peptides with desired properties by learning from existing data. nih.govu-tokyo.ac.jp |
| Molecular Docking | Simulates the binding of derivatives to target proteins to predict binding affinity. rsc.org |
| De Novo Protein Design | Creates entirely new protein scaffolds that can incorporate the compound for specific functions. |
Exploration of Novel Chemical Transformations Utilizing the this compound Scaffold
The chemical scaffold of this compound provides a versatile platform for exploring novel chemical transformations to generate a diverse range of derivatives. One promising area is the selective functionalization of C–H bonds. rsc.orgiisermohali.ac.in Palladium-catalyzed ortho-C–H functionalization has been successfully applied to α-phenylglycine and related amino acids, a strategy that could be adapted to modify the cyclohexyl ring of this compound. rsc.org
Furthermore, the development of methods for the stereoselective synthesis of α-substituted serine analogues opens up possibilities for creating complex derivatives with precise three-dimensional structures. nih.govresearchgate.net Cross-coupling reactions, such as the Sonogashira and Heck reactions, can be used to introduce new functional groups onto the serine backbone. researchgate.net Additionally, biocatalytic approaches using enzymes like serine synthase can be explored to synthesize noncanonical amino acids by reacting the aminoacrylate intermediate with various nucleophiles. nih.gov These novel transformations will expand the chemical space accessible from the this compound scaffold, leading to the discovery of new compounds with unique properties.
The table below lists some novel chemical transformations and their potential for modifying the this compound scaffold:
| Chemical Transformation | Potential Modification of the Scaffold |
| C–H Functionalization | Selective modification of the cyclohexyl ring or other aliphatic C-H bonds. rsc.orgiisermohali.ac.in |
| Cross-Coupling Reactions (e.g., Sonogashira, Heck) | Introduction of aryl, vinyl, or alkynyl groups at specific positions. researchgate.net |
| Biocatalysis (e.g., using Serine Synthase) | Synthesis of novel noncanonical amino acids by reacting with different nucleophiles. nih.gov |
| [3+2] Cycloaddition | Formation of heterocyclic rings from alkyne- or alkene-containing derivatives. researchgate.net |
Q & A
Q. What are the established synthetic routes for O-(Cyclohexylmethyl)-L-serine, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves alkylation of L-serine using cyclohexylmethyl halides or epoxides under basic conditions. Key steps include protecting the amino and carboxyl groups of L-serine (e.g., using Fmoc or Boc groups) to prevent side reactions during alkylation. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize racemization. Post-reaction deprotection and purification via reversed-phase HPLC or ion-exchange chromatography ensure high purity . Comparative studies on alkylation agents (e.g., cyclohexylmethyl bromide vs. tosylate) suggest bromide derivatives offer higher reactivity but require careful pH monitoring to avoid hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regioselective alkylation and stereochemical integrity. For example, the cyclohexylmethyl group’s protons appear as multiplet signals in the δ 1.0–2.0 ppm range, while the serine backbone protons resonate at δ 3.5–4.5 ppm. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, with the molecular ion [M+H]⁺ expected at m/z 246.17 (C₁₀H₁₉NO₃). Polarimetry or chiral HPLC confirms enantiomeric purity, which is critical for biological studies .
Q. What is the biochemical role of this compound in enzyme-mediated pathways, and how does its structure influence activity?
L-Serine derivatives often serve as substrates or inhibitors in serine-dependent enzymes (e.g., serine hydroxymethyltransferase or phosphatases). The cyclohexylmethyl group may sterically hinder enzyme-substrate interactions or alter binding affinity. For instance, in Streptomyces species, O-alkylated serine derivatives participate in antibiotic biosynthesis by modifying hydroxylamine intermediates. Activity assays (e.g., kinetic studies with varying substrate concentrations) can quantify inhibition constants (Kᵢ) or catalytic efficiency (kₐₜ/Kₘ) .
Advanced Research Questions
Q. How can researchers optimize the enantioselective synthesis of this compound to minimize racemization?
Racemization during alkylation is a major challenge. Strategies include:
- Using chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the α-carbon stereochemistry.
- Employing low-temperature (-20°C) reactions with non-polar solvents (e.g., dichloromethane) to slow down base-induced epimerization.
- Catalytic asymmetric alkylation with transition-metal complexes (e.g., palladium-catalyzed allylic alkylation) for higher enantiomeric excess (ee > 95%) . Post-synthetic analysis via circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization ensures stereochemical fidelity .
Q. How should conflicting data on the stability of this compound under physiological conditions be resolved?
Discrepancies in stability studies (e.g., hydrolysis rates in PBS vs. serum) may arise from differences in experimental design. To address this:
- Perform parallel stability assays under controlled conditions (pH 7.4, 37°C) using LC-MS to track degradation products.
- Compare results across buffer systems (e.g., Tris-HCl vs. carbonate) to identify pH-dependent decomposition pathways.
- Validate findings with isotopic labeling (e.g., ¹⁸O-water) to trace hydrolytic cleavage of the ether bond .
Q. What strategies enable the functionalization of this compound for biomimetic materials or drug delivery systems?
The hydroxyl and carboxyl groups of the serine backbone allow site-specific modifications:
- Phosphorylation : Use carbodiimide coupling (EDC/NHS) to graft phosphate groups onto the hydroxyl, enhancing hydrophilicity for biomaterial coatings .
- Peptide conjugation : Incorporate the derivative into solid-phase peptide synthesis (SPPS) via Fmoc chemistry to create cyclohexylmethyl-modified peptide libraries for structure-activity relationship (SAR) studies .
- Metal coordination : Exploit the carboxylate group to chelate transition metals (e.g., Zn²⁺ or Cu²⁺) for catalytic or diagnostic applications .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectral and chromatographic data with orthogonal techniques (e.g., IR spectroscopy for functional groups) to resolve ambiguities .
- Experimental Design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, solvent, molar ratios) while minimizing resource expenditure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
